REACTION_CXSMILES
|
[I:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[OH-].[Na+].C1COCC1.Cl[CH:17]([F:19])[F:18]>O>[F:18][CH:17]([F:19])[O:8][C:5]1[CH:6]=[CH:7][C:2]([I:1])=[CH:3][CH:4]=1 |f:1.2|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
54.6 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
47.1 g
|
Type
|
reactant
|
Smiles
|
ClC(F)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for about 1/2 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture is evaporated in a rotary evaporator
|
Type
|
ADDITION
|
Details
|
after the addition of 200 ml of toluene
|
Type
|
STIRRING
|
Details
|
the mixture is then stirred for 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
It is then stirred at about +5° C. for 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The solution above the resulting slurry-like precipitate was decanted off
|
Type
|
CUSTOM
|
Details
|
It was evaporated in a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed through a silica gel column
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |